molecular formula C18H22BrN3O2 B2912126 5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide CAS No. 921918-77-6

5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B2912126
CAS No.: 921918-77-6
M. Wt: 392.297
InChI Key: LPGCEBMQFPTMSH-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a brominated furan-2-carboxamide derivative with a complex substituent on the amide nitrogen. The molecule features a 5-bromofuran core linked to a branched ethyl group containing a dimethylamino moiety and a 1-methylindolin-5-yl aromatic system.

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2/c1-21(2)15(11-20-18(23)16-6-7-17(19)24-16)12-4-5-14-13(10-12)8-9-22(14)3/h4-7,10,15H,8-9,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGCEBMQFPTMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.

The compound is characterized by the following chemical properties:

PropertyValue
Common Name This compound
CAS Number 921918-77-6
Molecular Formula C₁₈H₂₂BrN₃O₂
Molecular Weight 392.3 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the bromine atom and the furan ring can influence its binding affinity and specificity towards enzymes or receptors involved in several biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Investigations into neuroprotective mechanisms are ongoing.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of related indolin derivatives on various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations.
  • Neuroprotection : Research indicated that certain furan derivatives could protect neuronal cells from oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases.

Summary of Biological Activities

Activity TypeReferenceObserved Effect
Antimicrobial Effective against Gram-positive bacteria
Anticancer Significant inhibition of cell proliferation in MCF-7 cells
NeuroprotectiveReduced apoptosis in neuronal cultures exposed to toxins

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureInfluence on Activity
Bromine SubstitutionIncreases reactivity and binding affinity
Dimethylamino GroupEnhances solubility and bioavailability
Furan RingImparts unique electronic properties

Comparison with Similar Compounds

Structural Analogues of 5-Bromofuran-2-carboxamide

Compound Name Substituent on Amide Nitrogen Key Features Biological Activity/Notes References
Target Compound 2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl Bromofuran core + dimethylaminoethyl-indolinyl side chain Hypothesized DNA/kinase targeting N/A
5-Bromo-N’-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide 2-Oxoindolin-3-ylidene carbohydrazide Indolinone moiety with hydrazide linkage Anti-inflammatory activity demonstrated
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide 4-Isopropylphenyl Simple aryl substituent No explicit activity reported; structural analog
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 4-Bromophenyl Halogenated aryl group Used in materials science and synthetic studies
5-Bromo-N-(2-((3-(dimethylamino)propyl)carbamoyl)benzo[b]thiophen-5-yl)furan-2-carboxamide Benzo[b]thiophen-5-yl with dimethylaminopropyl carbamoyl Bromofuran linked to benzothiophene via dimethylaminopropyl chain G-quadruplex DNA targeting agent
5-Bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide Pyrazolopyrimidinyl-ethyl Heterocyclic substituent with fused pyrazole-pyrimidine system Potential kinase inhibitor activity

Key Structural and Functional Differences

Substituent Complexity: The target compound’s branched ethyl side chain with dimethylamino and 1-methylindolin-5-yl groups distinguishes it from simpler aryl-substituted analogs (e.g., ). This structure may enhance solubility and target affinity compared to linear or less-polar substituents. Indolinyl vs.

Heterocyclic Systems: Compounds with fused heterocycles (e.g., pyrazolopyrimidine in ) often exhibit kinase inhibition, whereas the target’s indolinyl group may favor interactions with serotonin receptors or DNA.

Synthetic Routes :

  • Suzuki coupling, as described in , could be applicable for introducing the 1-methylindolin-5-yl group.
  • Amide bond formation using HOBT/DIC, as in , is likely relevant for assembling the carboxamide linkage in the target compound.

Antitumor Activity of Related Compounds

  • : Naphthalimide derivatives with dimethylaminoethyl side chains showed IC50 values as low as 0.23 μM against P388D1 leukemia cells, highlighting the role of dimethylamino groups in enhancing cytotoxicity .
  • : The benzothiophene-linked bromofuran carboxamide demonstrated activity against G-quadruplex DNA, a target in cancer therapeutics, with synthetic methods directly applicable to the target compound .

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 4-bromophenyl in ).
  • Steric Effects : The bulky indolinyl group may reduce membrane permeability relative to smaller analogs like 5-bromo-N-(4-isopropylphenyl)furan-2-carboxamide .

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